

# Acute Toxicity and LD50 Values of Fenthion in Mammals: A Technical Guide

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## Compound of Interest

Compound Name: Fenthion

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## Introduction

**Fenthion** is an organothiophosphate insecticide, avicide, and acaricide characterized by its contact and stomach action against a broad spectrum of pests.[1] Its mechanism of action, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in both insects and mammals.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[3] Due to its potential for mammalian toxicity, a thorough understanding of its acute toxicity profile, particularly its LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values, is essential for risk assessment and the development of safety protocols. This technical guide provides an in-depth overview of the acute toxicity of **Fenthion** in various mammalian species, details the experimental methodologies for toxicity testing, and illustrates the key signaling pathways involved in its toxic action.

## Data Presentation: Acute Toxicity of Fenthion in Mammals

The acute toxicity of **Fenthion** varies depending on the route of administration and the mammalian species. The following tables summarize the available LD50 and LC50 values.

Table 1: Acute Oral LD50 Values of **Fenthion** in Mammals

Species	Sex	LD50 (mg/kg)	Reference(s)
Rat	Male	180 - 298	
Rat	Male	190 - 315	[4]
Rat	Male	340 - 560	[5][6]
Rat	-	140 - 615	
Rat	-	586	[7]
Mouse	-	88 - 145	
Mouse	Male	~125	[5][6]
Rabbit	-	150	[8]
Rabbit	-	100	

Table 2: Acute Dermal LD50 Values of **Fenthion** in Mammals

Species	Sex	LD50 (mg/kg)	Reference(s)
Rat	-	330 - 1000	
Rat	-	330 - 500	[4]
Rat	-	330 - >5000	
Rat	-	1680	[7]
Mouse	-	500	
Rabbit	-	963	

Table 3: Acute Inhalation LC50 Values of **Fenthion** in Mammals

Species	Sex	LC50 (mg/L)	Exposure Duration	Reference(s)
Rat	-	2.4 - 3.0	1 hour	
Rat	Female	0.454 (mg/m <sup>3</sup> )	4 hours	[9]
Rat	Male	0.507 (mg/m <sup>3</sup> )	4 hours	[9]
Rat	-	1.2	-	

Table 4: Other Acute Toxicity Values of **Fenthion** in Mammals

Route of Administration	Species	LD50 (mg/kg)	Reference(s)
Intraperitoneal	Rat	260	[7]
Intraperitoneal	Mouse	80 (non-lethal dose with fetal effects)	
Intravenous	Mouse	320	

## Experimental Protocols for Acute Toxicity Testing

The determination of acute toxicity values such as LD50 and LC50 is conducted following standardized guidelines to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals. The following is a summary of the general methodologies prescribed in these guidelines, which are applicable to the assessment of **Fenthion**'s acute toxicity.

### Acute Oral Toxicity (Based on OECD Guidelines 420, 423, and 425)

- Principle: A single dose of the test substance is administered orally to a group of experimental animals. The animals are then observed for a defined period (typically 14 days) for signs of toxicity and mortality.

- **Animal Species:** The preferred species is the rat, although other rodent species may be used. Healthy, young adult animals of a single sex (usually females, as they are often slightly more sensitive) are typically used.
- **Housing and Feeding:** Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.
- **Dose Administration:** The test substance is typically administered by gavage using a stomach tube. The substance may be dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The volume administered is generally kept low to avoid physical distress.
- **Dosage Levels:** Several dose levels are used to establish a dose-response relationship. The number of animals per dose group can vary depending on the specific guideline followed (e.g., OECD 423 uses a stepwise procedure with a small number of animals per step).
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior patterns), and changes in body weight. Observations are conducted frequently on the day of dosing and at least daily thereafter for 14 days.
- **Pathology:** All animals (those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.
- **Data Analysis:** The LD50 is calculated using appropriate statistical methods, such as probit analysis or the moving average method.

## Acute Dermal Toxicity (Based on OECD Guideline 402)

- **Principle:** A single dose of the test substance is applied to a shaved area of the skin of the experimental animals. The animals are observed for signs of toxicity and mortality over a 14-day period.
- **Animal Species:** The rat, rabbit, or guinea pig are commonly used.

- **Preparation of Animals:** Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
- **Application of Test Substance:** The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape to hold the substance in contact with the skin and prevent ingestion. The exposure duration is typically 24 hours.
- **Observations and Pathology:** Similar to the oral toxicity test, animals are observed for clinical signs of toxicity, body weight changes, and mortality for 14 days, followed by a gross necropsy.
- **Data Analysis:** The dermal LD50 is calculated using appropriate statistical methods.

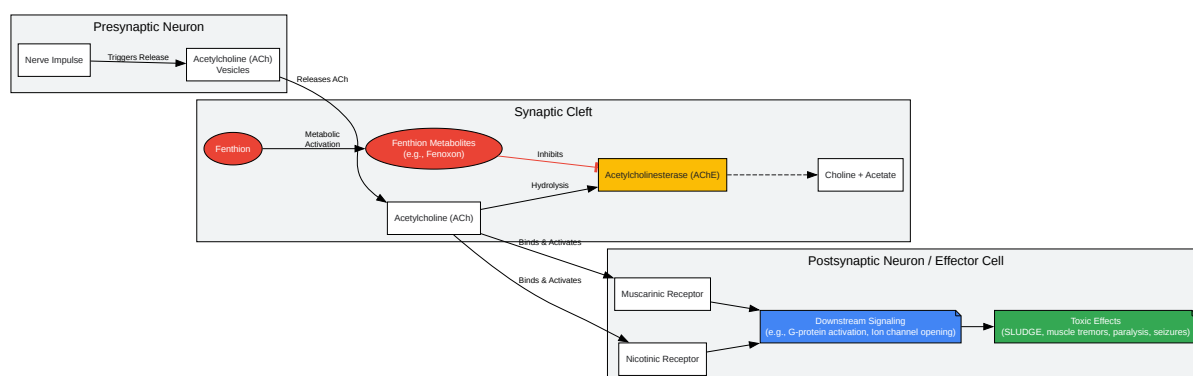
## Acute Inhalation Toxicity (Based on OECD Guideline 403)

- **Principle:** Animals are exposed to the test substance, in the form of a gas, vapor, aerosol, or dust, in a specially designed inhalation chamber for a defined period (typically 4 hours).
- **Animal Species:** The rat is the preferred species.
- **Exposure Conditions:** The animals are exposed in dynamic inhalation chambers that ensure a stable and uniform concentration of the test substance in the air. The concentration of the substance is monitored throughout the exposure period.
- **Dosage Levels:** Multiple concentration levels are tested to determine the LC50.
- **Observations and Pathology:** Animals are observed for signs of toxicity during and after exposure for a period of 14 days. Body weight is monitored, and a gross necropsy is performed on all animals.
- **Data Analysis:** The LC50, the concentration of the substance that is lethal to 50% of the test animals, is calculated using statistical methods.

## Mandatory Visualization

## Signaling Pathway of Fenthion Toxicity

**Fenthion**, as an organophosphate, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine (ACh) at cholinergic synapses, resulting in the overstimulation of muscarinic and nicotinic acetylcholine receptors.

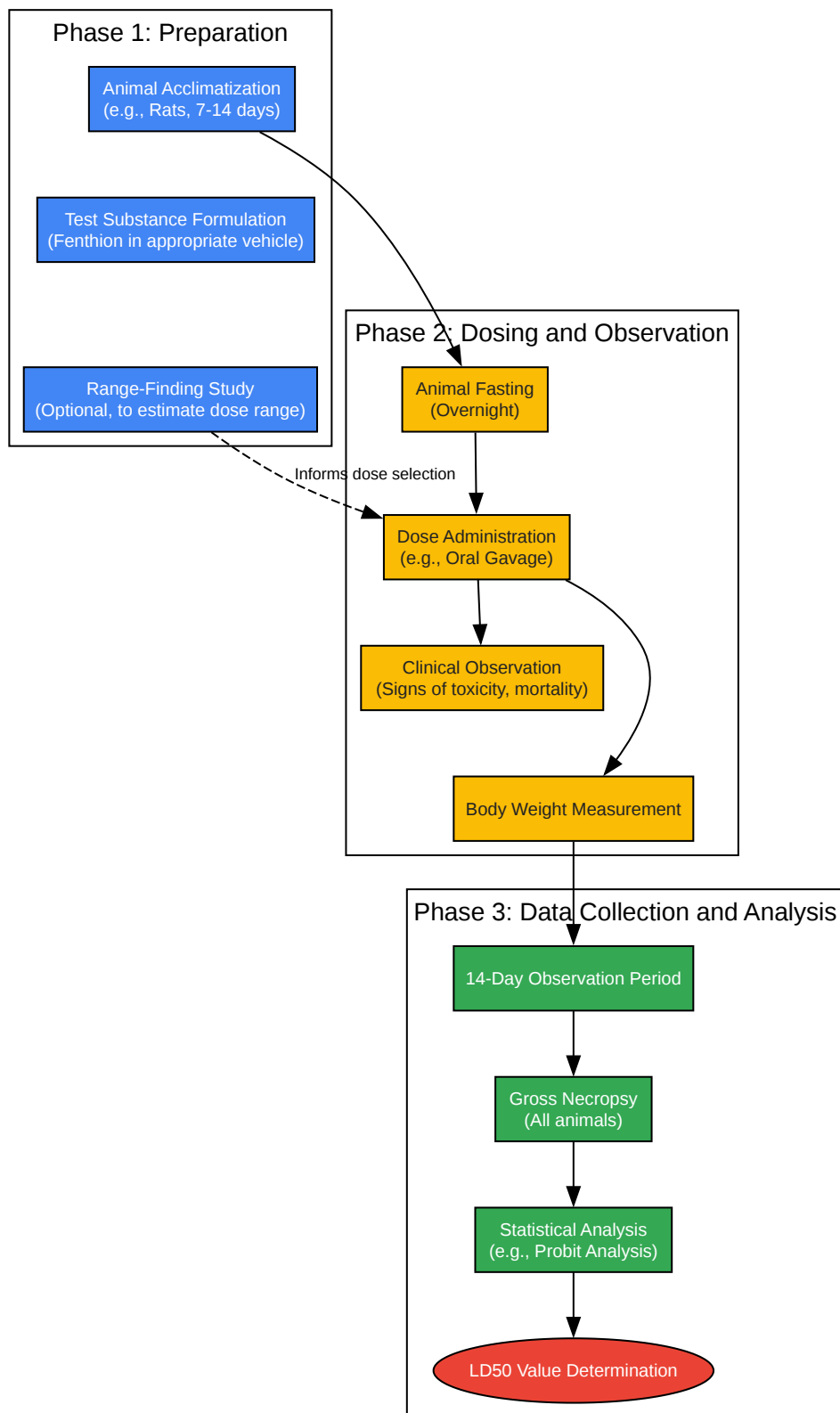


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Caption: **Fenthion's** mechanism of toxicity via acetylcholinesterase inhibition.

## Experimental Workflow for LD50 Determination

The following diagram illustrates a generalized workflow for determining the LD50 of a chemical substance like **Fenthion**, based on standard OECD guidelines.



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